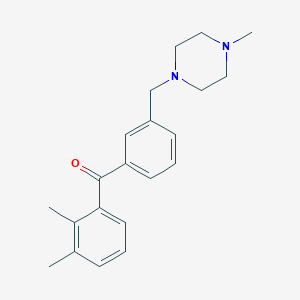

2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the linear formula C21H26N2O . It has a molecular weight of 322.45 .

Molecular Structure Analysis

The InChI code for 2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is1S/C21H26N2O/c1-16-7-8-20(17(2)13-16)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3 . This code provides a detailed representation of the molecule’s structure.

Scientific Research Applications

Photochemical Reactions

Benzophenone derivatives, including structures similar to 2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone, have been studied for their photochemical properties. Research by Nitta, Kuroki, and Sugiyama (1980) explored the photochemical cycloaddition of benzophenone, revealing the formation of oxetans and rearranged products upon irradiation with different derivatives (Nitta, Kuroki, & Sugiyama, 1980).

Catalytic Applications

A sulfonated Schiff base dimethyltin(IV) coordination polymer, which includes a benzophenone derivative, has been synthesized and characterized by Martins et al. (2016). This compound demonstrated catalytic efficiency in Baeyer–Villiger oxidation reactions under solvent-free conditions, showcasing the potential of benzophenone derivatives in catalysis (Martins, Hazra, Silva, & Pombeiro, 2016).

Plant Growth Inhibition Studies

Research by Yamada et al. (1979) on benzophenone derivatives, including 3,3′-dimethyl-4-methoxybenzophenone, indicated their potential in inhibiting plant growth and inducing chlorosis in various plants. These studies help in understanding the phytotoxic activities of such compounds (Yamada, Kurozumi, Futatsuya, Ito, Ishida, & Munakata, 1979).

Photoinitiation Studies

Hageman (1997) investigated the aromatic ketone/t-amine Type-II photoinitiating system, including benzophenone, for its application in photopolymerization. This research contributes to understanding how benzophenone derivatives can function as initiating species in polymerization processes (Hageman, 1997).

Environmental Applications

Lin et al. (2021) demonstrated the successful treatment of high concentrations of benzophenone through co-composting of food waste with sawdust and mature compost. This study is significant for environmental management and showcases the potential for biodegradation of benzophenone derivatives (Lin, Cheruiyot, Hoang, Le, Tran, & Bui, 2021).

Safety And Hazards

The Safety Data Sheet (SDS) for 2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety information, it’s recommended to refer to the SDS.

properties

IUPAC Name |

(2,3-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-6-4-9-20(17(16)2)21(24)19-8-5-7-18(14-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJNMJUAMYVSEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643427 |

Source

|

| Record name | (2,3-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898788-70-0 |

Source

|

| Record name | Methanone, (2,3-dimethylphenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)